4-((3-Fluorobenzyl)oxy)piperidine
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Overview
Description
4-((3-Fluorobenzyl)oxy)piperidine is an organic compound that belongs to the class of piperidines It is characterized by the presence of a fluorobenzyl group attached to the piperidine ring through an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Fluorobenzyl)oxy)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-fluorobenzyl alcohol and piperidine.
Formation of 3-Fluorobenzyl Chloride: 3-Fluorobenzyl alcohol is converted to 3-fluorobenzyl chloride using thionyl chloride (SOCl2) under reflux conditions.
Nucleophilic Substitution: The 3-fluorobenzyl chloride is then reacted with piperidine in the presence of a base such as potassium carbonate (K2CO3) to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-((3-Fluorobenzyl)oxy)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohols.
Substitution: The fluorine atom in the benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
4-((3-Fluorobenzyl)oxy)piperidine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic properties.
Biological Studies: It serves as a probe in studying the interactions of piperidine derivatives with biological targets.
Mechanism of Action
The mechanism of action of 4-((3-Fluorobenzyl)oxy)piperidine involves its interaction with specific molecular targets. The fluorobenzyl group enhances its binding affinity to certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Fluorobenzyl)oxy)piperidine
- 4-((2-Fluorobenzyl)oxy)piperidine
- 4-((3-Chlorobenzyl)oxy)piperidine
Uniqueness
4-((3-Fluorobenzyl)oxy)piperidine is unique due to the position of the fluorine atom on the benzyl group, which influences its chemical reactivity and biological activity. The presence of the fluorine atom at the 3-position can enhance the compound’s stability and binding affinity compared to its analogs with different substituent positions.
Properties
CAS No. |
946726-24-5 |
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Molecular Formula |
C12H16FNO |
Molecular Weight |
209.26 g/mol |
IUPAC Name |
4-[(3-fluorophenyl)methoxy]piperidine |
InChI |
InChI=1S/C12H16FNO/c13-11-3-1-2-10(8-11)9-15-12-4-6-14-7-5-12/h1-3,8,12,14H,4-7,9H2 |
InChI Key |
PROGVSQNOHPHOF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1OCC2=CC(=CC=C2)F |
Origin of Product |
United States |
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